molecular formula C17H26N2O4S B2487165 N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide CAS No. 899979-15-8

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide

Cat. No.: B2487165
CAS No.: 899979-15-8
M. Wt: 354.47
InChI Key: DNVVLGXFGUVSFH-UHFFFAOYSA-N
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Description

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a methoxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Methoxybenzamide Moiety: The final step involves coupling the methoxybenzamide group to the piperidine-sulfonyl intermediate through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of various functional groups on the benzamide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-(3,5-dimethylpiperidin-1-yl)ethyl)propan-2-amine
  • N-(2-(3,5-dimethylpiperidin-1-yl)ethyl)benzamide

Comparison: N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is unique due to the presence of the sulfonyl group and the methoxybenzamide moiety. These functional groups impart distinct chemical properties and reactivity compared to similar compounds. The sulfonyl group enhances the compound’s solubility and stability, while the methoxybenzamide moiety contributes to its bioactivity and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13-9-14(2)12-19(11-13)24(21,22)8-7-18-17(20)15-5-4-6-16(10-15)23-3/h4-6,10,13-14H,7-9,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVLGXFGUVSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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